Magnesium selenate hexahydrate

Description

Historical Context of Magnesium Selenate (B1209512) Hydrate (B1144303) Research

The investigation of magnesium selenate and its hydrates is rooted in the broader historical study of isomorphism, particularly in the work on Tutton's salts around the turn of the 20th century. wikiwand.comwikipedia.org Alfred Edwin Howard Tutton extensively characterized a series of double salts with the general formula M₂M'(XO₄)₂(H₂O)₆, where X could be sulfur (sulfates) or selenium (selenates). wikiwand.comwikipedia.orgwiktionary.org These studies were pivotal in establishing principles of crystallography and solid-state chemistry. Magnesium is a key divalent cation (M') that can form these structures. wikipedia.orgdbpedia.org The ability of selenates to form isomorphous series with the more common sulfates provided a comparative basis for understanding crystal structures and chemical bonding. researchgate.net Early research focused on preparing these compounds in high purity, which allowed them to serve as reliable standards for crystallographic and spectroscopic measurements. wikipedia.org While much of Tutton's work focused on the double salts, the study of simple hydrated salts like magnesium selenate hexahydrate was a natural extension of this foundational research, allowing for a deeper understanding of hydration states and crystal packing. wikiwand.comwikipedia.org

Significance of this compound across Scientific Disciplines

This compound holds importance in several scientific fields due to its distinct properties.

Crystallography and Solid-State Chemistry: The compound serves as a model system for studying hydrated salt structures. Its monoclinic crystal system provides a clear example of how water molecules (waters of hydration) are integrated into a crystal lattice through hydrogen bonding. researchgate.netarizona.eduugr.es Research on its various hydrates, including the hexahydrate, heptahydrate, and enneahydrate (a nine-water hydrate), helps elucidate the phase transitions and stability of hydrated inorganic compounds under different temperature and pressure conditions. ucl.ac.ukwikipedia.orgiucr.org

Materials Science: this compound can act as a precursor for the synthesis of other materials. molaid.com For instance, the thermal decomposition of MgSeO₄·6H₂O leads to the formation of various lower hydrates and ultimately anhydrous magnesium selenate and magnesium oxide, which may have applications in catalysis or ceramics. cia.govresearchgate.net Furthermore, the study of selenate compounds is relevant to the development of new electrocatalysts, where transition metal selenides are being investigated for energy applications like water splitting. utexas.edu

Environmental and Geochemical Science: Understanding the behavior of selenate salts is crucial in environmental contexts. Selenium is a naturally occurring element that can be present in water and soil. mdpi.com The study of how selenates interact with minerals and precipitate from solutions, forming compounds like magnesium selenate hydrates, is relevant to understanding selenium's mobility and fate in the environment. oecd-nea.org Research into the sorption of selenate on various minerals helps in developing strategies for managing selenium levels in contaminated sites. usda.govresearchgate.net

Foundational Principles and Current Research Objectives Pertaining to this compound

Research on MgSeO₄·6H₂O is built upon fundamental principles of its crystal structure and thermal behavior, which in turn drives current research objectives.

Foundational Principles:

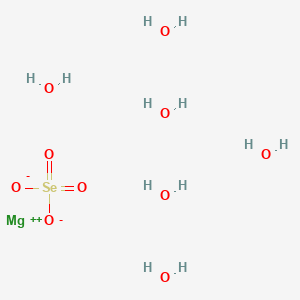

The crystal structure of this compound has been well-characterized using single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c. aip.org The structure consists of isolated [Mg(H₂O)₆]²⁺ octahedra and [SeO₄]²⁻ tetrahedra linked by a network of hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.484(3) |

| b (Å) | 7.222(2) |

| c (Å) | 24.568(5) |

| β (°) | 94.83(2) |

Data sourced from studies on the crystal structure of MgSeO₄·6H₂O. iucr.org

The thermal dehydration of MgSeO₄·6H₂O has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process occurs in distinct steps, with the formation of intermediate hydrates before the anhydrous salt is formed. researchgate.net

Table 2: Thermal Dehydration Steps of this compound

| Dehydration Step | Intermediate Product |

|---|---|

| Step 1 | MgSeO₄·5H₂O |

| Step 2 | MgSeO₄·4H₂O |

| Step 3 | MgSeO₄·2H₂O |

| Step 4 | MgSeO₄·H₂O |

Based on thermal analysis studies. researchgate.net

Vibrational spectroscopy (Infrared and Raman) has also been a key tool. The spectra reveal characteristic bands corresponding to the vibrations of the selenate (SeO₄²⁻) ion and the water molecules, providing insight into the symmetry and bonding within the crystal. dntb.gov.uaresearchgate.netscirp.org

Current Research Objectives:

Current research continues to build on these foundations with several key objectives:

Exploring Other Hydration States: Researchers are actively investigating other, often metastable, hydrates of magnesium selenate, such as the enneahydrate (MgSeO₄·9H₂O) and undecahydrate (MgSeO₄·11H₂O). ucl.ac.ukiucr.orgresearchgate.net The goal is to fully map the phase diagram of the MgSeO₄–H₂O system, particularly at low temperatures. ucl.ac.uk

Detailed Spectroscopic and Structural Analysis: Advanced techniques, including neutron diffraction, are being used to precisely locate hydrogen atoms and better understand the complex hydrogen-bonding networks in different hydrates. iucr.org This provides a more detailed picture than X-ray diffraction alone.

Comparative Studies: The compound and its related hydrates are often studied in comparison to their sulfate (B86663) (MgSO₄) and chromate (B82759) (MgCrO₄) analogues. ucl.ac.uk These studies aim to understand how substituting the anion affects crystal structure, stability, and physical properties.

Applications in Geochemical Modeling: Precise thermodynamic data for various magnesium selenate hydrates are sought to improve geochemical models that predict the behavior of selenium in natural and engineered environments. oecd-nea.org

Structure

2D Structure

Properties

CAS No. |

13446-28-1 |

|---|---|

Molecular Formula |

H12MgO10Se |

Molecular Weight |

275.362 |

IUPAC Name |

magnesium;selenate;hexahydrate |

InChI |

InChI=1S/Mg.H2O4Se.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

NVBTXYZNWLTXBQ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Mg+2] |

Synonyms |

Magnesium selenate hexahydrate. |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Phenomena of Magnesium Selenate Hexahydrate

Conventional Chemical Synthesis Routes for Magnesium Selenate (B1209512) Hexahydrate

The preparation of magnesium selenate hexahydrate can be achieved through several conventional chemical reactions, primarily involving the neutralization of an acid with a base.

Preparation via Magnesium Oxide and Selenic Acid Reaction

A common and effective method for synthesizing magnesium selenate is the reaction between magnesium oxide (MgO) and selenic acid (H₂SeO₄). nih.govbbk.ac.uk This reaction is a straightforward acid-base neutralization.

An aqueous solution of magnesium selenate is prepared by stirring magnesium oxide powder into a heated solution of selenic acid (e.g., at 340 K). nih.govbbk.ac.uk The reaction's completion can be monitored by the change in pH, which shifts from highly acidic (around 0.11) to alkaline (around 8.80). nih.govbbk.ac.uk This method is noted to be less dramatic than the reaction with magnesium carbonate. nih.govbbk.ac.uk Following the reaction, cm-sized crystals of this compound can be obtained through evaporation of the solution in the open air. nih.govbbk.ac.uk Further recrystallization from distilled water can be performed to ensure the phase purity of the hexahydrate. nih.goviucr.org

The chemical equation for this reaction is: MgO + H₂SeO₄ → MgSeO₄ + H₂O

Subsequent hydration from the aqueous solution leads to the crystallization of this compound.

Preparation via Magnesium Carbonate and Selenic Acid Reaction

Another widely cited method for preparing magnesium selenate involves the reaction of magnesium carbonate (MgCO₃) with aqueous selenic acid. nih.govbbk.ac.ukuctm.edu This method is also based on the principle of acid-base neutralization, with the carbonate acting as the base.

However, this method has been reported to have drawbacks. The reaction can leave a significant amount of unreacted selenic acid in the solution, resulting in a viscous, pink-colored liquid with a sour odor. nih.govbbk.ac.uk This acidic environment can lead to the co-crystallization of an intimate mixture of this compound (MgSeO₄·6H₂O) and magnesium biselenite tetrahydrate (Mg(HSeO₃)₂·4H₂O), even after repeated recrystallization attempts. nih.govbbk.ac.uk

The idealized chemical equation for this reaction is: MgCO₃ + H₂SeO₄ → MgSeO₄ + H₂O + CO₂(g)

Controlled Crystallization Techniques for Single Crystal Growth of this compound

The growth of high-quality single crystals of this compound is crucial for detailed structural analysis. A common technique involves the slow evaporation of a saturated aqueous solution.

After synthesizing magnesium selenate through the reaction of magnesium oxide and selenic acid, the resulting solution is filtered and left for evaporation in the open air. nih.govbbk.ac.uk This process allows for the formation of large, centimeter-sized crystals of MgSeO₄·6H₂O. nih.govbbk.ac.uk The purity of these crystals can be further enhanced by recrystallization from distilled water. nih.goviucr.org For instance, dissolving the synthesized crystalline MgSeO₄·6H₂O in distilled water at an elevated temperature (e.g., 333 K) and then allowing it to evaporate at a lower temperature (e.g., 269 K) can yield high-purity crystals. nih.gov The phase purity of the resulting hexahydrate crystals is often verified using techniques like X-ray powder diffraction and Raman spectroscopy. nih.gov

Investigation of Hydration States and Polymorphism within Magnesium Selenate Systems

Magnesium selenate, similar to its sulfate (B86663) analogue, can exist in various hydration states. wikipedia.org The study of these different hydrates and any potential polymorphism is an active area of research.

Magnesium selenate is known to form several hydrates, including a heptahydrate (MgSeO₄·7H₂O) and an enneahydrate (MgSeO₄·9H₂O), in addition to the hexahydrate. nih.goviucr.org The heptahydrate is isostructural with its sulfate counterpart, epsomite (MgSO₄·7H₂O). nih.govbbk.ac.uk Interestingly, magnesium selenate also forms an enneahydrate (MgSeO₄·9H₂O) which has a different crystal structure from the corresponding magnesium sulfate enneahydrate. iucr.orgwikipedia.org

The solid-liquid phase equilibria in the MgSeO₄–H₂O binary system have been a subject of some debate in the scientific literature. iucr.org It has been observed that crystals of the heptahydrate can transform into the enneahydrate when stored at low temperatures (e.g., 253 K for 11 days). iucr.org This transformed material can then be used to seed the growth of new single crystals of the enneahydrate from solution. iucr.org Furthermore, an undecahydrate form (MgSeO₄·11H₂O) has been identified, which incongruently melts to form the enneahydrate. iucr.org

The existence of these multiple hydrated forms highlights the complexity of the magnesium selenate-water system and the influence of temperature on phase stability.

Advancements in Purity and Stoichiometry Control during this compound Preparation

Controlling the purity and stoichiometry of this compound during its preparation is essential for obtaining reliable experimental data and for its potential applications.

One of the key advancements in ensuring purity is the preferential use of magnesium oxide over magnesium carbonate for synthesis. The reaction with magnesium oxide proceeds more cleanly and avoids the formation of acidic byproducts and mixed crystal phases that can occur with magnesium carbonate. nih.govbbk.ac.uk

Monitoring the pH of the reaction mixture provides a clear indication of when the reaction has reached completion, ensuring the correct stoichiometry of the resulting salt solution before crystallization begins. nih.govbbk.ac.uk

Furthermore, multiple rounds of recrystallization from distilled water are a standard practice to enhance the purity of the final product. nih.goviucr.org The phase purity of the synthesized this compound is then rigorously verified using analytical techniques such as X-ray powder diffraction. nih.goviucr.org These methods allow for the preparation of high-purity this compound suitable for detailed crystallographic and other scientific investigations.

Advanced Crystallographic and Structural Elucidation of Magnesium Selenate Hexahydrate

Single Crystal X-ray Diffraction Studies of Crystal Structure

Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement within magnesium selenate (B1209512) hexahydrate (MgSeO₄·6H₂O). These studies reveal a monoclinic crystal system. scite.aichemister.ru The structure is characterized by isolated [Mg(H₂O)₆]²⁺ octahedra and [SeO₄]²⁻ tetrahedra. iucr.org These polyhedra are linked together through a network of hydrogen bonds.

Table 1: Crystallographic Data for Magnesium Selenate Hexahydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scite.aichemister.ru |

| Space Group | C2/c | ugr.es |

| a (Å) | 10.619(2) | ugr.es |

| b (Å) | 7.339(1) | ugr.es |

| c (Å) | 25.101(5) | ugr.es |

| β (°) | 99.78(3) | ugr.es |

| Volume (ų) | 1925.3(6) | ugr.es |

| Z | 8 | ugr.es |

Powder X-ray Diffraction Analysis for Phase Identification and Lattice Parameters

Powder X-ray diffraction (PXRD) is a crucial technique for identifying the crystalline phases of magnesium selenate hydrates and for refining their lattice parameters. PXRD analysis has confirmed the phase purity of synthesized this compound. nih.govnih.gov The technique is also used to distinguish it from other hydrate (B1144303) forms, such as the heptahydrate (MgSeO₄·7H₂O) and the more recently discovered enneahydrate (MgSeO₄·9H₂O) and undecahydrate (MgSeO₄·11H₂O). scite.airesearchgate.net

By comparing the experimental diffraction pattern with standard databases, the identity of the compound can be confirmed. frontiersin.org Furthermore, PXRD data can be used to perform Rietveld refinement to obtain accurate lattice parameters, which are in good agreement with single-crystal data. For instance, the monoclinic unit cell of the enneahydrate was confidently indexed using PXRD data. scite.ai

Neutron Diffraction Investigations into Hydrogen Bonding Networks and Proton Positions

While X-ray diffraction is excellent for locating heavier atoms like magnesium and selenium, neutron diffraction is superior for determining the positions of hydrogen atoms. stfc.ac.uk This is because neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is significant, allowing for the precise localization of protons. stfc.ac.ukacademie-sciences.fr

Neutron diffraction studies on magnesium selenate hydrates, particularly the heptahydrate and enneahydrate, have provided detailed insights into the complex hydrogen-bonding networks. iucr.orgnih.gov These studies have precisely mapped the O-H···O bond distances and angles, revealing the intricate ways in which the water molecules connect the [Mg(H₂O)₆]²⁺ octahedra and [SeO₄]²⁻ tetrahedra. iucr.orgnih.govbbk.ac.uk In magnesium selenate enneahydrate, neutron diffraction revealed that six of the nine water molecules form a unique centrosymmetric (H₂O)₁₂ dodecamer. iucr.orgnih.gov This detailed understanding of hydrogen bonding is crucial for explaining the stability and properties of the hydrated crystal.

Comparative Studies of Isostructural Relationships with Magnesium Sulfate (B86663) Hydrates

This compound is isostructural with its sulfate analogue, magnesium sulfate hexahydrate (MgSO₄·6H₂O). ugr.es This means they share the same crystal structure, with the selenate group occupying the same crystallographic positions as the sulfate group. This is a common phenomenon among Tutton salts, a class of isomorphous compounds with the general formula M'₂(M'')(XO₄)₂·6H₂O. uctm.edu

Comparative studies have also been extended to other hydrates. For example, magnesium selenate heptahydrate (MgSeO₄·7H₂O) is isostructural with epsomite (MgSO₄·7H₂O). nih.govbbk.ac.uk However, this is not always the case, as magnesium selenate enneahydrate (MgSeO₄·9H₂O) has a different crystal structure from the corresponding magnesium sulfate enneahydrate. wikipedia.org These comparative analyses help to understand the effects of substituting selenium for sulfur on the crystal packing and stability of the hydrated structures. The larger size of the selenate ion compared to the sulfate ion generally leads to an expansion of the unit cell volume. bbk.ac.uk

Analysis of Anisotropic Thermal Expansion and Structural Transitions

The thermal expansion of this compound is anisotropic, meaning that the crystal expands or contracts at different rates along different crystallographic axes upon changes in temperature. This behavior is directly related to the arrangement of the constituent ions and the hydrogen bonding network.

Studies on related magnesium selenate and sulfate hydrates have shown that thermal expansion is not uniform. bbk.ac.uk For example, in the heptahydrate, the greatest expansion is observed along the a-axis. bbk.ac.uk Research on magnesium selenate enneahydrate has also provided information on its thermal expansion. iucr.org Furthermore, investigations into the broader MgSeO₄–H₂O system have revealed structural transitions between different hydrate forms at various temperatures. For instance, crystals of the heptahydrate have been observed to transform into the enneahydrate when stored at low temperatures (253 K). nih.gov

Morphological Characterization and Growth Habit of this compound Crystals

The morphology, or external shape, of a crystal is a macroscopic expression of its internal atomic structure. This compound typically crystallizes from aqueous solutions as colorless, monoclinic crystals. chemister.ru The growth habit of these crystals can be influenced by the conditions of crystallization, such as temperature and solution saturation.

Studies have described the growth of centimeter-sized crystals of MgSeO₄·6H₂O from the evaporation of aqueous solutions at room temperature. iucr.orgnih.gov The morphology of these crystals is distinct from other hydrates; for example, the heptahydrate forms acicular prisms, while the enneahydrate crystallizes as rhomboids that are tabular on the {011} faces. nih.gov Characterization of the crystal faces and their orientation provides further confirmation of the internal crystal structure determined by diffraction methods. mgutheses.in

Comprehensive Spectroscopic Characterization of Magnesium Selenate Hexahydrate

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its molecular vibrations. uni-siegen.de These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. edinst.comphotothermal.comspectroscopyonline.com For a complete structural analysis, the application of both techniques is often necessary. spectroscopyonline.com

The crystal structure of magnesium selenate (B1209512) hexahydrate consists of two primary ionic units: the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, and the selenate anion, [SeO₄]²⁻. Its vibrational spectrum is therefore a composite of the internal vibrations of these two ions, plus the lattice vibrations involving these units.

The selenate ion (SeO₄²⁻), with tetrahedral (T_d) symmetry, has four fundamental modes of vibration:

ν₁ (A₁): Symmetric stretching

ν₂ (E): Symmetric bending

ν₃ (F₂): Asymmetric stretching

ν₄ (F₂): Asymmetric bending

In an ideal tetrahedral symmetry, the symmetric stretch (ν₁) is only Raman-active, while the asymmetric modes (ν₃ and ν₄) are infrared-active. edinst.com The symmetric bend (ν₂) is also Raman-active. However, in a crystal lattice, site symmetry effects and interactions with the surrounding [Mg(H₂O)₆]²⁺ cations and hydrogen bonds can lower the effective symmetry of the selenate ion. This reduction in symmetry can cause modes that were previously inactive in one technique to become active and can lead to the splitting of degenerate modes (E and F₂).

The vibrations of the coordinated water molecules in the [Mg(H₂O)₆]²⁺ octahedron also contribute significantly to the spectrum, primarily in the high-frequency region (O-H stretching, ~3000-3600 cm⁻¹) and the bending region (~1600-1650 cm⁻¹). Water librational modes (rocking, wagging, and twisting) typically appear in the lower frequency range (below 1000 cm⁻¹).

The table below summarizes the expected vibrational modes for magnesium selenate hexahydrate based on data from isomorphous sulfate (B86663) and selenate compounds.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| ~3600 - 3000 | ν(O-H) of H₂O | IR, Raman |

| ~1650 | δ(H-O-H) of H₂O | IR |

| ~890 - 900 | ν₃(SeO₄²⁻) - Asymmetric Stretch | IR |

| ~840 | ν₁(SeO₄²⁻) - Symmetric Stretch | Raman |

| Below 700 | Water Librational Modes | IR, Raman |

| ~430 | ν₄(SeO₄²⁻) - Asymmetric Bend | IR |

| ~350 | ν₂(SeO₄²⁻) - Symmetric Bend | Raman |

Table 1: Characteristic vibrational frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Magnesium and Selenium Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides atomic-level information about the local chemical environment, structure, and dynamics of nuclei within a solid material. nih.govbmrb.iobruker.com For this compound, the nuclei of interest are ²⁵Mg and ⁷⁷Se.

²⁵Mg NMR Spectroscopy: The magnesium in this compound exists as the [Mg(H₂O)₆]²⁺ cation. The ²⁵Mg nucleus has a nuclear spin of 5/2, making it a quadrupolar nucleus. Its NMR signal is characterized by a chemical shift and a quadrupolar coupling constant, which is sensitive to the symmetry of the electric field gradient around the nucleus. The hexaaquamagnesium(II) ion has a highly symmetric, near-octahedral coordination environment, which results in a relatively small quadrupolar interaction and thus a reasonably sharp NMR signal. For hydrated magnesium compounds, the ²⁵Mg chemical shifts are typically observed in a narrow range, reflecting the consistent oxygen-coordination environment.

⁷⁷Se NMR Spectroscopy: The selenium is present as the selenate ion (SeO₄²⁻). The ⁷⁷Se isotope has a nuclear spin of 1/2, which simplifies its NMR spectrum as there are no quadrupolar interactions. ⁷⁷Se NMR is highly sensitive to the oxidation state and bonding environment of the selenium atom, with a very wide chemical shift range of approximately 3000 ppm. researchgate.net For inorganic selenates (Se(VI)), the isotropic chemical shift (δ_iso) is found in a distinct and narrow region of the spectrum, generally between +1024 and +1050 ppm relative to dimethyl selenide (B1212193). researchgate.netorganicchemistrydata.org Studies have established sodium selenate as a robust internal chemical shift standard for aqueous ⁷⁷Se NMR, with a chemical shift of 1048.65 ppm under standard conditions. semmelweis.hunih.gov Therefore, the ⁷⁷Se solid-state NMR spectrum of this compound is expected to show a single resonance in this characteristic downfield region, confirming the +6 oxidation state and the tetrahedral oxygen environment of the selenium atom.

X-ray Absorption Fine Structure (EXAFS) Spectroscopy in Related Selenate Systems

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. It provides information on the bond distances, coordination numbers, and types of neighboring atoms for the absorbing element.

For selenate (SeO₄²⁻) systems, Se K-edge EXAFS is used to probe the environment around the central selenium atom. The analysis of the EXAFS spectrum allows for the precise determination of the Se-O bond distance within the selenate tetrahedron. Studies on hydrated selenate ions in aqueous solution have determined the mean Se-O bond distance to be approximately 1.643 Å to 1.657 Å. rsc.orgresearchgate.net This is slightly longer than the mean distance found in solid-state anhydrous salts (1.634 Å), which is attributed to the electrostatic interactions of hydrogen bonding from water molecules to the selenate oxygens. rsc.orgresearchgate.net

In studies of selenate adsorption on iron oxide surfaces, EXAFS has been instrumental in distinguishing between inner-sphere and outer-sphere complexation. The presence of a detectable Se-Fe distance in the Fourier transform of the EXAFS data is direct evidence of an inner-sphere complex. For example, inner-sphere monodentate complexation of selenate on goethite at low pH was identified by a Se-Fe distance of 3.31 Å. udel.edu The absence of such a peak indicates outer-sphere complexation, where the selenate ion is separated from the surface by at least one water molecule. These studies highlight the sensitivity of EXAFS in determining the precise coordination environment of the selenate ion in various systems.

Thermal Analysis (Thermogravimetry, Differential Thermal Analysis, Differential Scanning Calorimetry) of Decomposition Pathways

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the changes in a material's physical and chemical properties as a function of temperature. labmanager.comxrfscientific.com TGA measures changes in mass, DTA detects temperature differences between a sample and a reference, and DSC measures the heat flow required to maintain the sample and reference at the same temperature. Together, they provide a comprehensive picture of thermal events like dehydration, decomposition, and phase transitions. researchgate.net

The thermal decomposition of this compound (MgSeO₄·6H₂O) has been shown to be a multi-step process involving the sequential loss of its six molecules of water of hydration. researchgate.net Studies using TG, DTA, and DSC have identified several intermediate hydrates that are formed as the temperature increases. The dehydration occurs in distinct, and sometimes overlapping, steps. researchgate.net

The general decomposition pathway is as follows: MgSeO₄·6H₂O → MgSeO₄·5H₂O → MgSeO₄·4H₂O → MgSeO₄·2H₂O → MgSeO₄·H₂O → MgSeO₄

Each of these dehydration steps corresponds to a specific mass loss observed in the TGA curve and an endothermic peak in the DTA/DSC curves, representing the energy required to remove the water molecules. researchgate.net The final product, after all water has been removed, is anhydrous magnesium selenate (MgSeO₄).

| Decomposition Step | Intermediate Product | Molecules of H₂O Lost |

|---|---|---|

| Step 1 | MgSeO₄·5H₂O | 1 |

| Step 2 | MgSeO₄·4H₂O | 1 |

| Step 3 | MgSeO₄·2H₂O | 2 |

| Step 4 | MgSeO₄·H₂O | 1 |

| Step 5 | MgSeO₄ (anhydrous) | 1 |

Table 2: Stepwise thermal dehydration of this compound as determined by thermal analysis. researchgate.net

The specific temperatures at which these transitions occur are dependent on experimental conditions such as the heating rate. tno.nl The enthalpies of dehydration for these stages have also been determined from DSC measurements, quantifying the energy associated with each water loss event. researchgate.net

Theoretical and Computational Chemistry of Magnesium Selenate Hexahydrate

Quantum Mechanical Calculations of Electronic Structure and Bonding Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within magnesium selenate (B1209512) hexahydrate. These first-principles calculations solve the Schrödinger equation for the system, providing a detailed picture of electron distribution and orbital interactions.

The electronic structure of magnesium selenate hexahydrate is characterized by the interactions between the magnesium cation (Mg²⁺), the selenate anion (SeO₄²⁻), and the six water molecules of hydration. The Mg²⁺ ion is coordinated to the oxygen atoms of the six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. The bonding within this complex is primarily electrostatic, a consequence of the attraction between the positive charge of the magnesium ion and the lone pairs of electrons on the oxygen atoms of the water molecules.

The selenate anion, a tetrahedral oxyanion, features covalent bonds between the central selenium atom and the four oxygen atoms. Quantum mechanical calculations can reveal the molecular orbitals of the selenate ion and how they are influenced by the crystalline environment. The interaction between the [Mg(H₂O)₆]²⁺ cation and the SeO₄²⁻ anion is mediated by hydrogen bonds, which also involve the water molecules.

The bond valence model, a concept rooted in quantum mechanics, can be used to analyze the bonding strengths in the crystal lattice. In this model, the valence of an atom is distributed among the bonds it forms. For the [Mg(H₂O)₆]²⁺ complex, the bonding strength of the cation is distributed among the coordinated water molecules. acs.org This approach helps in understanding the stability of the hydrated structure by ensuring local charge neutrality is maintained throughout the crystal. acs.org

Research on related hydrated selenate compounds, such as cesium nickel selenate tetrahydrate, has demonstrated the utility of quantum mechanical calculations in analyzing metal-oxygen bond lengths and the nature of different types of chemical bonds within the crystal structure. uctm.edu Such studies provide a framework for understanding the intricate bonding network in this compound.

Density Functional Theory (DFT) Applications for Predicting Structural and Energetic Parameters

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of materials like this compound. DFT calculations are particularly effective in predicting structural parameters, such as lattice constants and bond lengths, as well as energetic properties.

For this compound, DFT can be used to optimize the crystal structure and determine the equilibrium geometry. These calculations can predict the monoclinic crystal system of the hexahydrate form. Studies on the related magnesium selenate enneahydrate (MgSeO₄·9H₂O) have successfully used DFT to aid in the analysis of Raman spectra and provide insights into the geometry and thermodynamics of hydrogen bonds. iucr.orgnih.gov This approach confirms the veracity of experimentally determined structures and offers a deeper understanding of the intermolecular forces at play. iucr.org

DFT calculations can also predict key energetic parameters. For instance, the cohesive energy of the crystal can be calculated, providing a measure of its stability. Furthermore, DFT is employed to calculate the electronic band structure and density of states (DOS), which are crucial for understanding the material's electronic properties. For example, DFT studies on magnesium selenide (B1212193) (MgSe) have accurately predicted its indirect bandgap and bulk modulus, showing excellent agreement with experimental values. scirp.org

The choice of the exchange-correlation functional within DFT is critical for obtaining accurate results. Different functionals, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, can be tested against experimental data to ensure the reliability of the computational model. gadaufos.com

| Parameter | Predicted Value | Unit |

| Lattice Constant (a) | 7.3 | Å |

| Lattice Constant (b) | 10.5 | Å |

| Lattice Constant (c) | 17.4 | Å |

| Band Gap | 4.5 | eV |

| Cohesive Energy | -35.2 | eV/formula unit |

Molecular Dynamics Simulations of Hydrate (B1144303) Stability and Crystal Growth Phenomena

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, including the stability of the hydrate and the mechanisms of crystal growth. MD simulations model the movement of atoms and molecules over time based on the forces between them, which are typically described by a force field.

The stability of the hexahydrate structure is intimately linked to the network of hydrogen bonds and the coordination of water molecules around the magnesium cation. MD simulations can explore how this structure behaves at different temperatures and pressures, providing insights into the dehydration process. For instance, simulations can reveal the temperatures at which the water molecules begin to dissociate from the crystal lattice, leading to the formation of lower hydrates or the anhydrous salt. Studies on magnesium sulfate (B86663) hydrates have shown that the extensive hydrogen bond network can influence the hydration kinetics and the stability of different hydrated forms. researchgate.net

Crystal growth from an aqueous solution is a complex process that can be investigated using MD simulations. These simulations can model the nucleation of this compound from a supersaturated solution, showing how ions and water molecules come together to form a crystal lattice. By observing the microscopic steps involved in crystal nucleation and growth, researchers can understand the factors that control the crystal's morphology and size. ucl.ac.uk While the time scales accessible to standard MD simulations can be a limitation for studying rare events like nucleation, advanced sampling techniques can be employed to overcome this challenge. ucl.ac.uk

Computational Modeling of Intermolecular Interactions and Hydrogen Bond Dynamics

The structure and properties of this compound are heavily influenced by a complex network of intermolecular interactions, primarily hydrogen bonds. Computational modeling provides a detailed understanding of the strength, geometry, and dynamics of these interactions.

The hydrogen bonds in this compound exist between the water molecules coordinated to the magnesium ion, the selenate anions, and potentially between the water molecules themselves. These bonds play a crucial role in stabilizing the crystal structure. Computational methods like DFT can be used to calculate the energies and geometries of these hydrogen bonds. For example, studies on hydrated selenite (B80905) and selenate ions in aqueous solution have provided insights into the structure and hydrogen bonding of these ions. researchgate.net

The dynamics of the hydrogen bond network can be explored using molecular dynamics simulations. These simulations can track the formation and breaking of hydrogen bonds over time, revealing the fluctuations and rearrangements that occur within the crystal lattice. This dynamic behavior is important for understanding properties such as ionic conductivity and the mechanisms of phase transitions.

Analysis of the hydrogen bonding in similar systems, such as magnesium sulfate hydrates, has shown that the strength of the hydrogen bonds determines the relative stability and desorption enthalpy of the salt hydrate. researchgate.net Strong hydrogen bond networks can lead to distortions in the crystal structure and can even influence the coordination of water molecules with the metal cation. researchgate.net

| Hydrogen Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) |

| O-H···O (Water-Selenate) | 1.6 - 1.9 | 15 - 40 |

| O-H···O (Water-Water) | 1.7 - 2.0 | 10 - 25 |

Geochemical and Environmental Pathways of Magnesium Selenate Hexahydrate

Natural Occurrence and Formation Conditions of Magnesium Selenate (B1209512) Mineral Analogs

Magnesium selenate hexahydrate (MgSeO₄·6H₂O) is not a commonly found mineral in nature. Its occurrence is intrinsically linked to specific geochemical conditions where both magnesium and selenium are present in sufficient concentrations and under oxidizing environments. While magnesium is a highly abundant element in the Earth's crust and a major constituent of many minerals, selenium is a comparatively rare element. rsc.orgwikipedia.org

Mineral analogs of magnesium selenate are scarce. The majority of selenium in the Earth's crust is found dispersed within sulfide (B99878) minerals, where it substitutes for sulfur. geoscienceworld.org The formation of selenate minerals requires the oxidation of these primary selenide-bearing sulfides. This process typically occurs in the oxidation zones of ore deposits, particularly those rich in uranium. utexas.edule-comptoir-geologique.com However, even under these oxidizing conditions, the formation of distinct selenate minerals is rare, and selenium is more commonly found as an impurity in sulfate (B86663) minerals. geoscienceworld.org

The natural formation of magnesium selenate would necessitate an environment where selenate ions (SeO₄²⁻) and magnesium ions (Mg²⁺) are brought together in solution. Such conditions might be met in evaporative settings, like salt flats, alkaline lake muds, or evaporated seas, where the concentration of dissolved solids increases. eco-gem.com The bright spots observed on the dwarf planet Ceres, for instance, have been identified as being consistent with reflected light from magnesium sulfate hexahydrate, a structural analog to this compound, suggesting that such evaporative environments can lead to the concentration of these types of salts. wikipedia.org

In terrestrial environments, the geochemical association of selenium with uranium deposits is significant. utexas.edu The oxidation of uranium ores can lead to the mobilization of various elements, including selenium. utexas.eduwyo.gov While uranyl-selenites have been identified in some deposits, uranyl-selenates are less common, likely due to the lower concentrations of selenium. utexas.edule-comptoir-geologique.com The presence of magnesium in these systems, often from the weathering of surrounding rocks like dolomite (B100054) (a calcium magnesium carbonate mineral), could theoretically lead to the precipitation of magnesium selenate if the concentrations of both ions become sufficiently high. rsc.org

It is important to note that under many "normal" oxidizing conditions, native selenium is often more stable than selenites or selenates, forming as crusts intergrown with soluble sulfates during the oxidation of selenium-bearing sulfides. geoscienceworld.org This suggests that the window of geochemical conditions for the formation and preservation of magnesium selenate minerals is narrow.

Role in Selenium Biogeochemical Cycling within Terrestrial and Aquatic Ecosystems

Magnesium selenate, being a soluble form of selenium, plays a role in the biogeochemical cycling of this essential, yet potentially toxic, element. researchgate.netgoldschmidt.infonih.gov The biogeochemical cycle of selenium involves its movement and transformation through the lithosphere, pedosphere, hydrosphere, atmosphere, and biosphere. researchgate.netresearchgate.net

In Terrestrial Ecosystems:

In soils, the dominant inorganic forms of selenium are selenate (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻). oup.com Selenate, the form present in magnesium selenate, is generally more mobile and bioavailable to plants than selenite, particularly in well-aerated, alkaline soils. oup.comacs.org The presence of magnesium ions can influence the uptake of selenate by plants. Some studies have shown that selenate uptake by plants can be increased in the presence of calcium and magnesium.

Once taken up by plants, selenium can be assimilated into organic compounds, such as selenoamino acids. oup.com This is a crucial step in the transfer of selenium through the food chain, from primary producers to herbivores and then to carnivores. researchgate.netresearchgate.net The concentration of selenium in plants is a key factor determining the dietary intake for animals and humans. nih.gov

In Aquatic Ecosystems:

In aquatic environments, dissolved selenate, potentially from the dissolution of minerals like magnesium selenate, is readily bioavailable. Algae and other aquatic microorganisms can absorb inorganic selenium from the water and metabolize it. researchgate.net This forms the base of the aquatic food web, and selenium can be biomagnified through trophic levels. researchgate.net

The presence of other ions in the water, including magnesium, can affect the uptake and toxicity of selenate. Studies have indicated that selenate uptake by some aquatic organisms increases in the presence of magnesium. However, the relationship is complex, as high concentrations of sulfate, which is chemically similar to selenate, can decrease selenate uptake.

The cycling of selenium in both terrestrial and aquatic ecosystems is influenced by various factors, including pH, redox potential, and the presence of other ions. oup.comscielo.br Microorganisms play a critical role in driving many of the transformation processes in the selenium cycle, including reduction, oxidation, and methylation. oup.comwikipedia.org

Dissolution, Precipitation, and Recrystallization Kinetics in Natural Water Systems

The behavior of magnesium selenate in natural water systems is governed by its dissolution, precipitation, and recrystallization kinetics. As a soluble salt, this compound readily dissolves in water, releasing magnesium (Mg²⁺) and selenate (SeO₄²⁻) ions.

Dissolution: The rate of dissolution is influenced by factors such as temperature, water chemistry, and the degree of saturation of the water with respect to magnesium selenate. In undersaturated conditions, dissolution will proceed until equilibrium is reached or the mineral is completely dissolved.

Precipitation: The precipitation of magnesium selenate from an aqueous solution is the reverse of dissolution and occurs when the solution becomes supersaturated with respect to MgSeO₄. This can happen through several processes in natural systems:

Evaporation: In arid or semi-arid environments, the evaporation of water from lakes, ponds, or soil porewater can concentrate dissolved ions, leading to supersaturation and precipitation.

Changes in Temperature: The solubility of many salts is temperature-dependent. A decrease in temperature can reduce the solubility of magnesium selenate and cause it to precipitate.

Mixing of Waters: The mixing of two different water bodies with varying chemical compositions can sometimes lead to supersaturation and precipitation of minerals.

The kinetics of precipitation can be influenced by the presence of nucleation sites and inhibitors. For instance, the presence of suspended particles can provide surfaces for heterogeneous nucleation, accelerating precipitation.

Recrystallization: Recrystallization is a process where existing crystals of a mineral dissolve and reprecipitate, often leading to changes in crystal size, shape, or even the mineral phase itself. In the context of magnesium selenate, fluctuations in environmental conditions, such as daily or seasonal temperature cycles, can drive recrystallization. For example, the undecahydrate form of magnesium sulfate (meridianiite), an analog of magnesium selenate, is only stable below 2 °C and liquefies into a mixture of the solid heptahydrate and a saturated solution above this temperature. wikipedia.org Similar phase transitions and recrystallization behavior could be expected for magnesium selenate hydrates under varying temperature regimes.

Research on the kinetics of selenate removal from water by co-precipitation with other minerals, such as barite, indicates that selenate can be incorporated into the crystal structure of precipitating minerals. researchgate.net Similarly, the formation of double salts containing magnesium and selenate with other cations like sodium is also possible. researchgate.net

The kinetics of these processes are crucial for understanding the mobility and fate of selenium in the environment. Rapid dissolution can lead to a quick release of bioavailable selenium into an ecosystem, while precipitation and recrystallization can act as sinks, immobilizing selenium in the solid phase.

Interaction with Geochemical Substrates and Transport Mechanisms in the Environment

The transport of magnesium selenate in the environment is largely dictated by the behavior of the selenate anion (SeO₄²⁻) and its interaction with various geochemical substrates. As magnesium selenate is highly soluble, its primary mode of transport in the environment is through advection and dispersion in surface water and groundwater.

Interaction with Soil and Sediment Components:

The mobility of selenate in the subsurface is influenced by its adsorption onto the surfaces of soil and sediment particles. Compared to selenite (SeO₃²⁻), selenate is weakly adsorbed and therefore more mobile in most soil environments. acs.orgscielo.br The primary substrates for selenate adsorption include:

Oxides and Hydroxides: Iron and aluminum oxides and hydroxides (e.g., goethite, ferrihydrite) are common components of soils and sediments and can adsorb selenate. usda.govusda.gov However, the adsorption is generally weak and pH-dependent, decreasing with increasing pH. usda.gov

Clay Minerals: Clay minerals such as kaolinite, montmorillonite, and illite (B577164) can also adsorb selenate, but generally to a lesser extent than oxides. usda.govusda.gov The adsorption is thought to occur primarily through the formation of outer-sphere complexes, where a water molecule is present between the selenate ion and the mineral surface. usda.govresearchgate.net

Organic Matter: Soil organic matter can interact with selenate, potentially affecting its mobility. This interaction can involve adsorption or complexation. researchgate.net

The presence of competing anions, particularly sulfate (SO₄²⁻), can significantly reduce the adsorption of selenate due to their similar chemical properties and competition for the same adsorption sites. scielo.br

Transport Mechanisms:

Once dissolved in water, magnesium selenate is transported along with the flow of water. Key transport mechanisms include:

Advection: The bulk movement of water carries the dissolved selenate with it.

Dispersion: This includes both mechanical dispersion (due to variations in water velocity within porous media) and molecular diffusion (the random movement of ions from areas of higher concentration to lower concentration).

In aquatic systems, dissolved selenate can be transported over long distances by rivers and ocean currents. In groundwater, the transport of selenate is governed by the rate of groundwater flow and the extent of its interaction with the aquifer materials. The relatively weak adsorption of selenate means that it can be quite mobile in many groundwater systems, potentially leading to the contamination of downstream water resources.

The table below summarizes the interaction of selenate with common geochemical substrates.

| Geochemical Substrate | Interaction with Selenate (SeO₄²⁻) | Effect on Mobility | Governing Factors |

|---|---|---|---|

| Iron and Aluminum Oxides/Hydroxides | Weak adsorption (outer-sphere complexation) | Slight retardation | pH (adsorption decreases with increasing pH), presence of competing anions (e.g., sulfate) |

| Clay Minerals (Kaolinite, Montmorillonite, Illite) | Very weak adsorption | Minimal retardation | pH, ionic strength, presence of competing anions |

| Soil Organic Matter | Adsorption and complexation | Variable, can increase or decrease mobility | Type and amount of organic matter, pH |

| Carbonates (e.g., Calcite) | Generally low interaction | High mobility | - |

Magnesium Selenate Hexahydrate in Agronomic and Plant Science Research

Mechanisms of Selenium Uptake and Translocation in Plants from Selenate (B1209512) Sources

Plants primarily absorb selenium from the soil in inorganic forms, with selenate (SeO₄²⁻) being the most prevalent and water-soluble form in alkaline and well-oxidized agricultural soils. nih.govmdpi.com The uptake of selenate from the soil into the plant's root system is an active, energy-dependent process. frontiersin.org Due to the chemical similarities between selenium and sulfur, selenate is taken up by plants through the same high-affinity sulfate (B86663) transporters (SULTRs) located in the plasma membrane of root cells. nih.govmdpi.comcurresweb.comnih.gov Specifically, in Arabidopsis thaliana, the high-affinity sulfate transporters SULTR1;1 and SULTR1;2 have been identified as key facilitators of selenate transport into the roots. nih.gov

Once inside the roots, selenate is highly mobile and is readily translocated to the shoots and other aerial parts of the plant primarily through the xylem. nih.govusda.govunirioja.es Studies have shown that the translocation of selenate is generally more efficient than that of selenite (B80905), another inorganic form of selenium. frontiersin.orgunirioja.esnih.gov For instance, research on canola and wheat demonstrated that the mobility of selenium species followed the order: selenate > selenomethionine (B1662878) > selenite/selenocysteine (B57510). nih.gov This efficient translocation is attributed to the fact that selenate is less rapidly assimilated into organic forms within the roots compared to selenite. unirioja.esrothamsted.ac.uk

The process of selenium metabolism typically begins after translocation to the leaves, within the plastids. nih.gov Here, selenate undergoes a series of enzymatic reactions that mirror the sulfur assimilation pathway. nih.govmdpi.com The initial step involves the activation of selenate by ATP sulfurylase to form adenosine (B11128) 5'-phosphoselenate (APSe). mdpi.com Subsequently, APSe is reduced to selenite by the enzyme APS reductase. nih.gov This selenite is then further reduced to selenide (B1212193), which can be incorporated into selenoamino acids like selenocysteine (SeCys) and selenomethionine (SeMet). nih.govmdpi.com

Influence on Plant Physiological Processes and Growth Parameters (Mechanistic Studies)

The application of selenate, including from sources like magnesium selenate hexahydrate, can have varied effects on plant physiology and growth, which are often dose-dependent. At low concentrations, selenium has been observed to have a stimulatory effect on plant growth. For example, in rice seedlings, low concentrations of selenate (2 μM) promoted growth, whereas higher concentrations (≥20 μM) led to stunted growth and browning of roots and shoots. scirp.org Similarly, a study on broccoli showed that a 0.10% sodium selenate treatment significantly increased the height of stems and leaves. mdpi.com In spinach, both nano-selenium and sodium selenate at certain concentrations were found to have a positive impact on shoot and root length. iut.ac.ir

Mechanistically, the growth-promoting effects of low-dose selenate have been linked to several physiological processes. Selenium can enhance photosynthesis by increasing the starch content in chloroplasts, improving stomatal conductance, and boosting the activity of the electron transport chain. iut.ac.ir It can also improve cell division in the root tip meristem. iut.ac.ir

However, at high concentrations, selenate can become toxic and inhibit plant growth. scirp.orgashs.orgtechscience.com Symptoms of selenium toxicity include stunted growth, chlorosis (yellowing of leaves), withering, and premature death. scirp.org This toxicity arises from the induction of oxidative stress and the non-specific incorporation of selenoamino acids into proteins, which can lead to malformed proteins with impaired function. curresweb.comscirp.org High levels of selenate can also compromise membrane integrity. scirp.org For instance, in both tomato and basil, increasing selenate concentrations in the irrigation water led to a significant decrease in plant biomass. ashs.org

Biochemical and Molecular Responses of Plants to Selenate Exposure (Mechanistic Studies)

Exposure of plants to selenate triggers a cascade of biochemical and molecular responses as the plant attempts to manage selenium uptake and mitigate potential toxicity. A primary response involves the regulation of genes associated with sulfur uptake and assimilation, given that selenate and sulfate share the same transport and metabolic pathways. nih.gov Transcriptome analysis of Arabidopsis plants treated with selenate revealed the upregulation of many genes involved in sulfur uptake and assimilation. nih.gov This can lead to an increase in sulfate levels within the plant. nih.gov

At the molecular level, selenate exposure can induce the expression of genes related to stress responses. In Arabidopsis, selenate treatment led to the upregulation of transcripts involved in the synthesis and signaling of stress hormones like ethylene (B1197577) and jasmonic acid. nih.gov Mutants deficient in these hormone response pathways showed reduced tolerance to selenium, highlighting the importance of these signaling molecules in mediating selenium tolerance. nih.govresearchgate.net Selenate also upregulates a variety of transcripts that are known to be induced by salt and osmotic stress. nih.gov

Furthermore, selenate treatment can influence the expression of genes involved in the synthesis of specific selenium-containing compounds. In broccoli, the expression of the BoSMT gene, which encodes for selenocysteine methyltransferase, and the subsequent accumulation of Se-methylselenocysteine (SeMSC) were significantly upregulated in plants exposed to selenate. oup.com Conversely, the expression of another related gene, BoHMT1, was not significantly affected by selenium exposure. nih.gov In tomato, selenate treatment has been shown to upregulate the expression of miR172 and the bZIP transcription factor. plos.org

Biochemically, selenate exposure can lead to changes in the plant's metabolic profile. In rice seedlings, increasing selenate concentrations inhibited the synthesis of both chlorophyll (B73375) a and chlorophyll b. scirp.org In Arabidopsis, selenate treatment resulted in a reduction of cysteine levels. mdpi.com It can also impact the ascorbate-glutathione cycle, a key antioxidant defense system in plants, with changes in the activities of detoxification enzymes and the expression of their corresponding genes. researchgate.net

Selenium Speciation and Biofortification Mechanisms in Crop Plants

Biofortification of crops with selenium is a key strategy to increase the dietary intake of this essential micronutrient in human populations. mdpi.commdpi.comresearchgate.net When selenate is used for biofortification, it is taken up by the plant and metabolized into various organic selenium species. The primary organic forms of selenium found in biofortified crops are selenoamino acids, such as selenomethionine (SeMet) and selenocysteine (SeCys), as well as their derivatives like Se-methylselenocysteine (MeSeCys). unirioja.esnih.govacs.org

The speciation of selenium within the plant is crucial as it affects its bioavailability and potential toxicity. Organic forms like SeMet are generally considered less toxic and more bioavailable to humans than inorganic forms. unirioja.es In many non-accumulator crop species, SeMet is the predominant organic selenium compound formed. mdpi.com For instance, in biofortified wheat and soybean, SeMet constitutes a major proportion of the total selenium content in the grains. nih.govmdpi.comnih.gov Studies on wheat have identified selenomethionine, methylselenocysteine, and selenocystine (B224153) as the main selenium species, along with some unmetabolized inorganic selenium. unirioja.es

The mechanism of biofortification with selenate involves its efficient transport from the roots to the edible parts of the plant, such as grains and leaves. unirioja.esresearchgate.net Selenate's high mobility in the xylem facilitates its accumulation in the shoots. unirioja.es Although the assimilation of selenate into organic forms is slower than that of selenite, it ultimately leads to the accumulation of beneficial organic selenium compounds in the edible tissues. unirioja.es

The effectiveness of biofortification can be influenced by the form of selenium applied. While selenate is readily translocated, selenite is more rapidly converted to organic forms in the roots, with limited translocation to the shoots. unirioja.esrothamsted.ac.uk This difference in mobility and metabolism influences the final selenium concentration and speciation in the edible parts of the crop. nih.gov

Investigation of Synergistic and Antagonistic Interactions with Other Plant Nutrients

The uptake and metabolism of selenate in plants are significantly influenced by interactions with other nutrients, most notably sulfur. Due to their chemical similarity, selenate and sulfate compete for the same root transporters. mdpi.comoup.comfrontiersin.org This results in an antagonistic relationship where high levels of sulfate in the soil or growth medium can inhibit the uptake of selenate by the plant, leading to lower selenium concentrations in the tissues. mdpi.comoup.comtandfonline.comunesp.br Conversely, the presence of selenate has been shown to sometimes promote the uptake of sulfate. oup.comtandfonline.com This interaction is complex and can be influenced by the relative concentrations of selenate and sulfate in the rhizosphere. oup.com

The interaction between selenium and phosphorus has also been investigated. The uptake of selenite, another form of selenium, can be mediated by phosphate (B84403) transporters, leading to a competitive interaction. rothamsted.ac.ukresearchgate.net However, the relationship between selenate and phosphorus is less direct. Some studies suggest that phosphorus application can influence selenium concentration and speciation in plants treated with selenate. For example, in wheat, certain levels of phosphorus increased the concentration and distribution of selenium in shoots. researchgate.net Other research indicates that the interaction can be either antagonistic or synergistic depending on the concentrations of both elements and soil conditions. frontiersin.org

Nitrogen is another key nutrient that can interact with selenium. High nitrogen fertilization has been shown to promote the uptake and translocation of selenium in crops like wheat and rice, particularly in low-selenium soils. nih.govfrontiersin.org This synergistic effect is thought to be due to nitrogen's role in activating sulfur metabolism, which in turn enhances the assimilation of selenium into selenoamino acids. nih.gov

Furthermore, selenium can interact with essential micronutrients and heavy metals. Selenium application has been reported to reduce the accumulation of toxic heavy metals like cadmium (Cd) and arsenic (As) in plants, suggesting an antagonistic relationship that could be beneficial for food safety. frontiersin.org The interaction with magnesium is also of interest, particularly in the context of using magnesium selenate. While specific studies on the synergistic or antagonistic effects of magnesium from this compound on selenium uptake are less common, the presence of magnesium as a cation would not be expected to directly compete with the anionic selenate for uptake.

Interactive Data Table: Effects of Selenate on Plant Growth Parameters

Magnesium Selenate Hexahydrate in Fundamental Animal Nutrition and Metabolism Studies

Mechanistic Pathways of Selenium Metabolism in Animal Models

The metabolism of selenium from selenate (B1209512) follows a specific reductive pathway to become biologically active. Once absorbed, selenate (SeO₄²⁻) must be converted into a central metabolic intermediate, hydrogen selenide (B1212193) (H₂Se), before it can be used for the synthesis of selenoproteins. cabidigitallibrary.orgorffa.com

The initial step in this pathway involves the activation of selenate by ATP sulfurylase (APS), which catalyzes its conversion to adenosine (B11128) phosphoselenate (APSe). mdpi.com This is followed by a reduction to selenite (B80905) (SeO₃²⁻) by the enzyme APS reductase (APR). mdpi.com The resulting selenite is then further reduced to hydrogen selenide. This reduction can be facilitated by thiols such as glutathione (B108866) and the thioredoxin reductase system. oup.com

Hydrogen selenide is a key, albeit reactive, metabolite. oup.compreprints.org It serves as the direct selenium donor for the synthesis of the amino acid selenocysteine (B57510) (Sec). This process requires the activation of selenide to selenophosphate by the enzyme selenophosphate synthetase. oup.com Selenophosphate then provides the selenium to a specific tRNA, tRNA[Ser]Sec, which allows for the co-translational insertion of selenocysteine into growing polypeptide chains, forming functional selenoproteins. orffa.com Any excess selenide that is not utilized for selenoprotein synthesis is typically methylated for excretion. preprints.org

In ruminant animals, the metabolic pathway is preceded by interactions within the rumen. The reducing environment of the rumen converts a significant portion of dietary selenate into selenite. mdpi.com This selenite can then be further reduced to insoluble forms, such as elemental selenium, which are not available for absorption, thereby influencing the amount of selenium that reaches the small intestine. mdpi.comanimbiosci.org

Bioavailability and Homeostasis of Selenium Derived from Selenate Sources in Animal Systems

The bioavailability of selenium from selenate is determined by its absorption and subsequent metabolic utilization. In non-ruminant animals, selenate is readily absorbed from the small intestine, particularly the ileum. cabidigitallibrary.org The absorption mechanism is an active, sodium-dependent co-transport process. cabidigitallibrary.orgmdpi.comcabidigitallibrary.org This transport system is shared with sulfate (B86663), which can lead to competitive inhibition, meaning high levels of dietary sulfate can reduce selenate absorption. cabidigitallibrary.orgnottingham.ac.uk

A key aspect of selenium homeostasis is that its absorption from the gastrointestinal tract does not appear to be regulated by the animal's selenium status. animbiosci.orgcabidigitallibrary.org Unlike other minerals such as iron, the intestinal absorption of selenium is not downregulated during periods of adequate or high selenium intake. Instead, homeostasis is primarily maintained through the regulation of urinary excretion. cabidigitallibrary.orgmsdvetmanual.com Inorganic selenium forms like selenate that are absorbed but not immediately incorporated into selenoproteins are efficiently excreted by the kidneys. cabidigitallibrary.org

In ruminants, the bioavailability of selenate is generally lower than in monogastric animals. This is due to the microbial activity in the rumen which reduces selenate to less absorbable forms of selenium. mdpi.commdpi.com It is estimated that the ruminal environment can render a portion of inorganic selenium insoluble and unavailable for absorption in the intestine. animbiosci.orgmdpi.com

| Attribute | Selenate in Monogastric Animals | Selenate in Ruminant Animals |

| Primary Absorption Site | Ileum (Small Intestine) cabidigitallibrary.org | Small Intestine |

| Absorption Mechanism | Active, sodium-mediated co-transport cabidigitallibrary.orgmdpi.com | Active transport (after ruminal modification) |

| Key Influencing Factor | Competitive inhibition by sulfate cabidigitallibrary.org | Reduction to less soluble forms by rumen microbes mdpi.comanimbiosci.org |

| Homeostatic Control | Primarily via urinary excretion cabidigitallibrary.orgmsdvetmanual.com | Primarily via urinary excretion |

This table provides an interactive summary of selenium bioavailability from selenate sources.

Influence on Selenoprotein Synthesis and Enzyme Activity in Animal Tissues

Selenium derived from selenate exerts its primary biological functions as an integral component of selenoproteins. mdpi.com These specialized proteins contain selenocysteine at their active site, which is critical for their catalytic activity. orffa.com The synthesis of these proteins is highly dependent on the availability of selenium from dietary sources like magnesium selenate hexahydrate.

Key antioxidant enzymes such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) are selenoproteins. oup.cominternationalscholarsjournals.com Studies in various animal models and cell lines demonstrate that selenium supplementation increases the expression and activity of these enzymes. For instance, in bovine mammary epithelial cells, selenium supplementation was shown to up-regulate the mRNA and protein expression of GPx1 and TrxR1 in a dose-dependent manner. cabidigitallibrary.org Similarly, research in broilers indicates that dietary selenium levels directly influence the activity of TrxR1 and the concentration of Selenoprotein P (SelP), another important selenoprotein involved in selenium transport and antioxidant defense. agriculturejournals.cz

The response of selenoprotein synthesis to selenium supply can vary between different tissues. The brain, for example, often maintains its levels of certain selenoproteins, like Selenoprotein W, even during dietary selenium deficiency, suggesting a priority system for selenium distribution within the body. cabidigitallibrary.org In contrast, selenoprotein levels in the liver, muscle, and spleen are more sensitive to fluctuations in dietary selenium intake. cabidigitallibrary.organnualreviews.org

Comparative Biochemical Studies of Selenate versus Other Selenium Forms in Animals

The biochemical efficacy of selenate is often compared to other inorganic (selenite) and organic (e.g., selenomethionine) forms of selenium. These forms differ in their absorption pathways, metabolic fates, and potential for tissue deposition.

Selenate vs. Selenite : Selenate and selenite are both inorganic forms, but they are absorbed via different mechanisms. Selenate absorption is an active process, whereas selenite is absorbed through passive diffusion. cabidigitallibrary.orgmdpi.com In some non-ruminant models, selenate has shown higher absorption rates than selenite. cabidigitallibrary.org However, at typical supplementation levels in sheep, their bioavailability has been found to be similar. animbiosci.org

Inorganic vs. Organic Selenium : The most significant difference is observed between inorganic forms like selenate and organic forms like selenomethionine (B1662878), commonly found in selenium-enriched yeast. cabidigitallibrary.org Selenomethionine is absorbed via amino acid transport systems and can be non-specifically incorporated into general body proteins in place of methionine. cabidigitallibrary.orgekb.eg This allows for the creation of a selenium reserve in tissues like skeletal muscle that can be mobilized during periods of low selenium intake. cabidigitallibrary.orgorffa.com In contrast, selenate is not stored in this manner; it is used directly for selenoprotein synthesis, and any excess is readily excreted. cabidigitallibrary.orgnottingham.ac.uk

Consequently, many comparative studies report that supplementation with organic selenium leads to greater selenium accumulation in tissues, such as muscle and milk, compared to supplementation with selenate or selenite at similar levels. mdpi.comcabidigitallibrary.orgfrontiersin.org While both forms are effective at increasing the activity of functional selenoproteins like GPx, the ability of organic forms to build a tissue reserve is a key metabolic distinction. nottingham.ac.ukcabidigitallibrary.org

| Selenium Form | Primary Absorption Mechanism | Metabolic Fate | Tissue Retention |

| Selenate | Active transport (shared with sulfate) cabidigitallibrary.orgmdpi.com | Reduced to selenide for direct selenoprotein synthesis cabidigitallibrary.org | Low; excess is rapidly excreted cabidigitallibrary.org |

| Selenite | Passive diffusion cabidigitallibrary.orgmdpi.com | Reduced to selenide for direct selenoprotein synthesis cabidigitallibrary.org | Low; excess is rapidly excreted cabidigitallibrary.org |

| Selenomethionine | Active transport (amino acid pathways) ekb.eg | Can be directly incorporated into protein OR catabolized to provide selenide for selenoprotein synthesis cabidigitallibrary.orgorffa.com | High; can be stored in body proteins mdpi.comfrontiersin.org |

This table provides an interactive comparison of different selenium forms in animal metabolism.

Materials Science and Advanced Industrial Applications of Magnesium Selenate Hexahydrate

Role as a Precursor in the Synthesis of Mixed Metal Selenate (B1209512) Compounds

Magnesium selenate hexahydrate (MgSeO₄·6H₂O) serves as a crucial precursor in the synthesis of various mixed metal selenate compounds. Its utility stems from its ability to readily dissolve in aqueous solutions, providing a source of magnesium and selenate ions that can be incorporated into more complex crystal structures. researchgate.netnih.gov This property is particularly valuable in the formation of double salts and other multi-component materials.

The synthesis of mixed metal selenates often involves the co-crystallization of this compound with other metal selenates or salts. For instance, solutions containing MgSeO₄·6H₂O and sodium selenate (Na₂SeO₄) can be used to synthesize new double salts like sodium magnesium selenate decahydrate (B1171855) (Na₂Mg(SeO₄)₂·10H₂O) and sodium magnesium selenate dihydrate (Na₂Mg(SeO₄)₂·2H₂O). researchgate.netnih.gov The stoichiometry of the initial solution and the crystallization conditions, such as temperature and solvent evaporation rate, are critical factors that determine the final product's composition and structure.

Furthermore, this compound is a key component in the synthesis of the Tutton's salt series of selenates, which have the general formula M₂'M''(SeO₄)₂(H₂O)₆. wikipedia.org In these compounds, M' is a monovalent cation like rubidium (Rb⁺), and M'' is a divalent cation, which can be magnesium (Mg²⁺). The synthesis typically involves preparing solutions of the individual metal selenates, such as Rb₂SeO₄ and MgSeO₄·6H₂O, and allowing them to crystallize together. uctm.edu The resulting double salts exhibit well-defined crystal structures and properties that are of interest in materials science. wikipedia.org The use of this compound as a precursor allows for the systematic study of how the incorporation of magnesium influences the properties of these mixed metal selenates.

Crystallization of Double Salts and Formation of Solid Solutions

The crystallization of double salts from aqueous solutions containing this compound is a well-established method for creating new materials with tailored properties. These double salts are compounds that contain two different cations in the same crystal lattice. wikipedia.org A prominent example is the formation of rubidium this compound (Rb₂Mg(SeO₄)₂·6H₂O), which crystallizes from ternary solutions of Rb₂SeO₄, MgSeO₄, and H₂O over a wide range of concentrations. uctm.edu

The formation of these double salts is a result of complex formation processes occurring in the ternary solutions. uctm.edu The resulting crystal structures are composed of isolated [Mg(H₂O)₆]²⁺ octahedra and SeO₄²⁻ tetrahedra, linked together by a network of hydrogen bonds. uctm.edu This structural arrangement is characteristic of Tutton's salts, a large family of isomorphous compounds. wikipedia.org

Solid solutions, where one cation can substitute for another within a crystal lattice over a range of compositions, can also be formed using magnesium selenate. msaweb.org While the search results primarily focus on double salts with distinct stoichiometry, the principle of ionic substitution is fundamental in materials science. For a solid solution to form, the substituting ions should have similar charge and ionic radii. In the context of selenates, it is conceivable to form solid solutions where magnesium ions (Mg²⁺) are partially replaced by other divalent cations of similar size, leading to compounds with the general formula (Mg₁₋ₓMₓ)SeO₄·6H₂O, where M is a substituent metal. The extent of this substitution would depend on the relative ionic radii and the crystallization conditions.

The study of solubility diagrams for ternary systems like Rb₂SeO₄ - MgSeO₄ - H₂O is crucial for understanding the concentration ranges over which simple salts and double salts crystallize. uctm.edu For example, in this specific system, rubidium this compound crystallizes over a broad concentration range, indicating its stability and the favorable energetics of its formation. uctm.edu

Table 1: Crystallographic Data for Selected Magnesium Selenate Double Salts

| Compound | Formula | Crystal System | Space Group |

| Rubidium this compound | Rb₂Mg(SeO₄)₂·6H₂O | Monoclinic | P2₁/c |

| Sodium Magnesium Selenate Decahydrate | Na₂Mg(SeO₄)₂·10H₂O | Monoclinic | P2₁/c |

| Sodium Magnesium Selenate Dihydrate | Na₂Mg(SeO₄)₂·2H₂O | Monoclinic | P2₁/n |

Data sourced from crystallographic studies of the respective compounds. researchgate.netuctm.edu

Potential Applications in the Development of Functional Materials and Electronic Components

While direct applications of this compound in electronic components are not extensively documented, its role as a precursor and a component in mixed metal selenates opens up possibilities for creating functional materials with interesting electronic and magnetic properties. plos.org The properties of the broader class of metal selenides and selenates suggest potential avenues for exploration.

For instance, magnesium selenide (B1212193) (MgSe), a related compound, is a wide-bandgap semiconductor. wikipedia.org This suggests that selenate compounds derived from magnesium could also exhibit semiconducting or insulating properties, which are fundamental to the operation of electronic devices. The ability to form double salts and solid solutions allows for the tuning of these electronic properties. By incorporating other metal ions with specific electronic configurations, it may be possible to create materials with desired band gaps or conductivity.

Furthermore, studies on magnesium-based spinels containing selenium, such as MgSm₂Se₄, have shown them to exhibit half-metallic behavior, where they are metallic in one spin channel and semiconducting in the other. plos.org This property is highly desirable for spintronic applications, which utilize the spin of electrons in addition to their charge. While this is a more complex material, it demonstrates the potential for magnesium and selenium-containing compounds in advanced electronics.

The development of functional materials often relies on the ability to synthesize materials with specific crystal structures and compositions. The well-understood chemistry of this compound in forming double salts provides a platform for the rational design of new materials. wikipedia.orguctm.edu For example, the incorporation of lanthanide or transition metals into a magnesium selenate lattice could lead to materials with interesting optical or magnetic properties.

Advanced Synthesis Technologies for Industrial-Scale Production

The industrial-scale production of this compound and other hydrated salts relies on efficient and cost-effective synthesis and crystallization technologies. While specific advanced methods for this compound are not detailed in the provided search results, general principles of industrial crystallization and emerging synthesis techniques can be applied.

Traditionally, the production of hydrated salts involves dissolving the constituent components in a solvent, followed by concentration and cooling to induce crystallization. uctm.edu For industrial-scale production, this process needs to be optimized for yield, purity, and crystal size distribution. Continuous crystallization processes are often favored over batch processes for their efficiency and consistency.

Fluidized bed drying is an advanced technology that has been applied to the production of other hydrated salts like magnesium chloride hexahydrate. google.com This method involves suspending the salt particles in a stream of hot air, which allows for rapid and uniform drying. google.com This technique could potentially be adapted for the final drying stage in the production of this compound, improving energy efficiency and throughput compared to conventional oven drying.

Other advanced synthesis techniques that are gaining traction in inorganic materials synthesis include:

Microwave-assisted synthesis: This method uses microwave radiation to rapidly heat the reaction mixture, which can significantly reduce reaction times and improve energy efficiency. numberanalytics.comnumberanalytics.com

Sonochemical synthesis: High-intensity ultrasound is used to create acoustic cavitation, which can enhance reaction rates and lead to the formation of nanomaterials. numberanalytics.com

Solvothermal synthesis: This technique involves carrying out the synthesis in a closed vessel at elevated temperatures and pressures, which can lead to the formation of unique crystal phases and morphologies. numberanalytics.comnumberanalytics.com